Leu-Trp-OMe HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

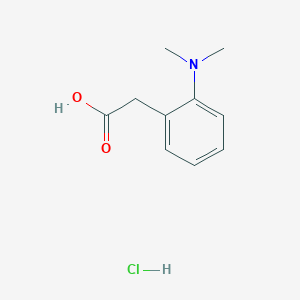

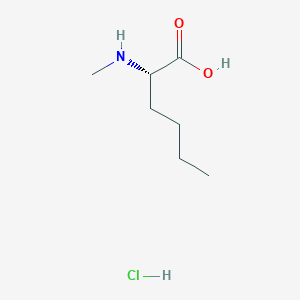

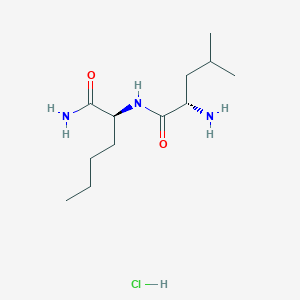

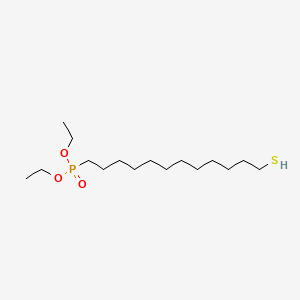

“Leu-Trp-OMe HCl” is a compound that involves the amino acids Leucine (Leu) and Tryptophan (Trp). It is a derivative of these amino acids .

Synthesis Analysis

The synthesis of “Leu-Trp-OMe HCl” involves the use of proteases in a process known as enzymatic polymerization . This process is a biomass-based, environmentally benign, atom-economical, and stereo-/regioselective method that can replace petroleum-derived chemical polypeptide syntheses .

Molecular Structure Analysis

The empirical formula for “Leu-Trp-OMe HCl” is C18H25N3O3·HCl . The molecular weight is 367.88 . For “Tryptophan methyl ester hydrochloride”, which is a part of “Leu-Trp-OMe HCl”, the empirical formula is C12H14N2O2·HCl and the molecular weight is 254.71 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Leu-Trp-OMe HCl” include a melting point of 218-220 °C . The optical activity is [α]20/D +18°, c = 5 in methanol .

Aplicaciones Científicas De Investigación

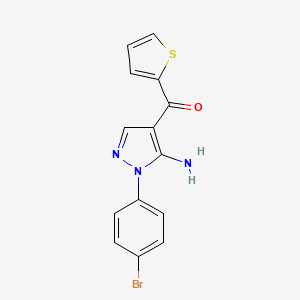

Synthesis of Brevianamide F

Leu-Trp-OMe HCl can be used in the synthesis of Brevianamide F, a natural diketopiperazine . This involves side-chain anchoring of tryptophan to dihydropyranyl-functionalized polystyrene resins . The multifunctional character of tryptophan makes it a target for the development of new molecules with therapeutic applications .

Enzymatic Modification of Tryptophan Residues

Leu-Trp-OMe HCl can be used as a substrate for enzymatic modification of tryptophan residues . This process involves the oxidation of the alanine side chain of tryptophan residues as well as free tryptophan . The mode of modification is prescribed by the site of tryptophan in peptides .

Preparation of Oxamoyl Derivatives

Leu-Trp-OMe HCl can be used as a reactant to prepare oxamoyl derivatives of N-(2-aminobenzoyl)-L-tryptophan (dipeptides) by acylation reaction with 3,1-benzoxazinones .

Synthesis of Tadalafil (Cialis)

Leu-Trp-OMe HCl can be used in the synthesis of Tadalafil (Cialis), a type-V phosphodiesterase (PDE5) inhibitor .

Preparation of Isoroquefortine C

Leu-Trp-OMe HCl can be used in the preparation of Isoroquefortine C .

6. Identification and Characterization of Biochemically Active Tryptophan Residues Leu-Trp-OMe HCl can be used in the Trp-CLiC method, which enables the systematic identification and characterization of biochemically active tryptophan residues that interact with other biomolecules and contribute to physiological processes .

Direcciones Futuras

The future directions for “Leu-Trp-OMe HCl” could involve further exploration of its synthesis and applications. For instance, the enzymatic polymerization technique used in its synthesis can be further optimized for efficiency . Additionally, the unique properties of Tryptophan, a component of “Leu-Trp-OMe HCl”, make it crucial for membrane proteins and help to understand their membrane location and functions .

Mecanismo De Acción

Target of Action

Leu-Trp-OMe HCl, also known as L-Tryptophan methyl ester hydrochloride, is a biochemical compound used in proteomics research It’s known that l-tryptophan, a component of this compound, is involved in various biochemical pathways, including the kynurenine pathway .

Mode of Action

It’s known that l-tryptophan methyl ester hydrochloride can be used as a reactant to prepare oxamoyl derivatives of n - (2-aminobenzoyl)-l-tryptophan (dipeptides) by acylation reaction with 3,1-benzoxazinones . It’s also used in the synthesis of Tadalafil (Cialis), a type-V phosphodiesterase (PDE5) inhibitor .

Biochemical Pathways

L-Tryptophan, a component of Leu-Trp-OMe HCl, is involved in several biochemical pathways. One of the key pathways is the kynurenine pathway, which is thought to be involved in the immune resistance of malignant tumors through T-cell inactivation caused by Tryptophan depletion and metabolite accumulation .

Pharmacokinetics

The compound’s molecular weight is 36788 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

It’s known that the compound is used in the synthesis of other bioactive compounds, which could have various effects depending on their specific mechanisms of action .

Action Environment

It’s known that the compound should be stored at ≤ -4 °c , indicating that temperature could be an important factor in maintaining its stability.

Propiedades

IUPAC Name |

methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3.ClH/c1-11(2)8-14(19)17(22)21-16(18(23)24-3)9-12-10-20-15-7-5-4-6-13(12)15;/h4-7,10-11,14,16,20H,8-9,19H2,1-3H3,(H,21,22);1H/t14-,16-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXXREJDKHROOB-DMLYUBSXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Leu-trp-ome hcl | |

CAS RN |

143413-36-9 |

Source

|

| Record name | L-Tryptophan, L-leucyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143413-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl hydrochloride](/img/structure/B6342867.png)

![4-[(Butylamino)methyl]-2,6-dimethoxyphenol hydrochloride](/img/structure/B6342883.png)

![2,6-Dimethoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6342886.png)

![(6-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}hexyl)phosphonic acid, 95%](/img/structure/B6342920.png)